2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O2/c21-17-5-1-15(2-6-17)13-20(25)23-14-19(24-9-11-26-12-10-24)16-3-7-18(22)8-4-16/h1-8,19H,9-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHCLRWBHHBVSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and 2-chloro-N-(2-chloroethyl)morpholine.
Reaction: The 4-fluoroaniline is first reacted with acetic anhydride to form N-(4-fluorophenyl)acetamide.
Substitution: The N-(4-fluorophenyl)acetamide is then reacted with 2-chloro-N-(2-chloroethyl)morpholine in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl groups may interact with hydrophobic pockets in proteins, while the morpholinoethyl moiety can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Key Observations :
- Morpholinoethyl Group: Compounds with this group (e.g., ) often exhibit enhanced solubility and bioactivity compared to non-morpholine analogs (e.g., ).
- Fluorophenyl vs. Other Aromatic Groups: The 4-fluorophenyl moiety may improve metabolic stability and target affinity over non-fluorinated (e.g., naphthoxy in ) or chlorinated analogs .
Pharmacological Activity
- Cytotoxicity: The morpholinoethyl-containing compound in demonstrated cytotoxicity (IC₅₀ = 3.16 µM) comparable to cisplatin, suggesting that the morpholine group enhances interactions with cellular targets. In contrast, simple fluorophenyl acetamides (e.g., ) lack reported activity, emphasizing the role of the morpholine moiety.
Physicochemical Properties
- Melting Points: Simple fluorophenyl acetamides (e.g., 2c in ) melt at 123°C, whereas morpholinoethyl derivatives (e.g., ) are likely liquids or low-melting solids due to increased conformational flexibility.
- Solubility: The morpholine ring’s polarity may improve aqueous solubility compared to non-polar substituents (e.g., cyclohexyl in ).
- Spectral Data : IR and NMR spectra of related compounds (e.g., ) show characteristic peaks for amide C=O (~1712 cm⁻¹) and fluorophenyl protons (~6.6–8.2 ppm), aiding structural verification.
Biological Activity
The compound 2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C18H22F2N2O
- Molecular Weight : 320.38 g/mol
- IUPAC Name : this compound
Research indicates that this compound may interact with various biological targets, primarily within the central nervous system (CNS). Its structure suggests potential activity as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor modulator , which are critical in treating mood disorders and other CNS-related conditions.
Pharmacodynamics
- Serotonin Reuptake Inhibition : The compound's ability to inhibit the reuptake of serotonin can lead to increased levels of serotonin in the synaptic cleft, potentially enhancing mood and alleviating depressive symptoms.
- Dopamine Modulation : By modulating dopamine receptors, it may also influence reward pathways, which could be beneficial in treating conditions like depression and anxiety.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
- Antidepressant Efficacy
- Neuroprotection
- Pain Management
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
